![molecular formula C11H19N3 B1464342 [(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine CAS No. 1216666-10-2](/img/structure/B1464342.png)
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine
描述
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are widely used in medicinal chemistry due to their versatile biological activities .
作用机制
Target of action
Pyrazole derivatives are known for their diverse pharmacological effects
Mode of action
Pyrazole derivatives are often involved in interactions with various enzymes and receptors in the body .
Biochemical pathways
Without specific information on “[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine”, it’s difficult to determine the exact biochemical pathways it affects. Pyrazole derivatives are known to interact with various biochemical pathways, depending on their specific chemical structure .
Result of action
Pyrazole derivatives have been found to exhibit a range of biological activities, including antileishmanial and antimalarial activities .
生化分析
Biochemical Properties
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
This compound has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Additionally, this compound can alter the expression of genes involved in inflammatory responses, thereby impacting cellular immune functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to various biochemical effects. This compound binds to the active sites of enzymes, inhibiting or activating their functions. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating its potential for sustained biological effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At high doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the biological activity of this compound significantly changes beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics . Additionally, this compound can influence the levels of metabolites, leading to changes in cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles. These interactions can modulate the biological activity of this compound, leading to changes in cellular functions.
准备方法
The synthesis of [(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine typically involves the formation of the pyrazole ring followed by the introduction of the cyclohexyl and methylamine groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,3-diketones can form the pyrazole ring, which can then be further functionalized to introduce the cyclohexyl and methylamine groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
化学反应分析
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
科学研究应用
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine has a wide range of applications in scientific research:
相似化合物的比较
[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]methylamine can be compared with other pyrazole derivatives, such as:
1H-pyrazole-4-amine: This compound has a similar pyrazole core but lacks the cyclohexyl and methylamine groups, resulting in different chemical and biological properties.
3(5)-aminopyrazoles: These compounds are also pyrazole derivatives but have different substituents, leading to variations in their reactivity and applications.
Imidazole derivatives: While structurally different, imidazole derivatives share some pharmacological properties with pyrazoles and are used in similar applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
1-(1-cyclohexylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-12-7-10-8-13-14(9-10)11-5-3-2-4-6-11/h8-9,11-12H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRSYFLAJNSPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(N=C1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


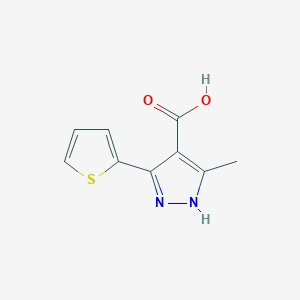
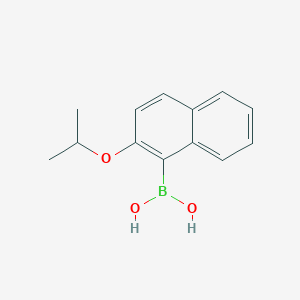
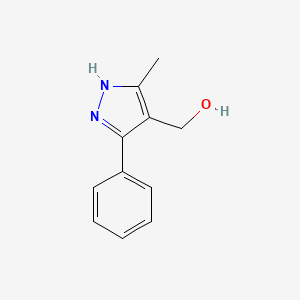
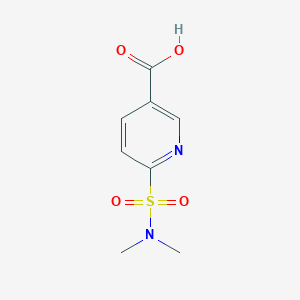
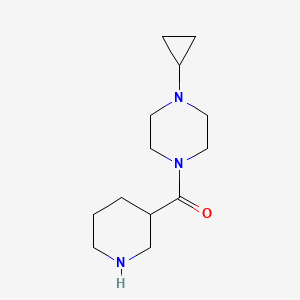


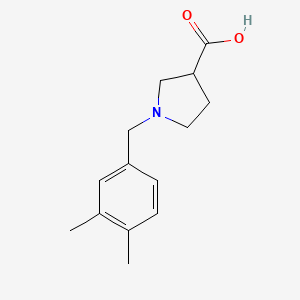
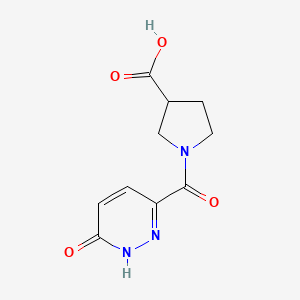

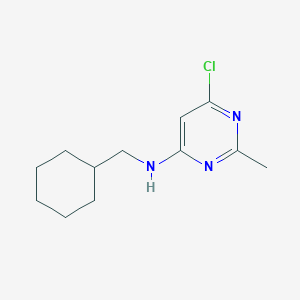

![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B1464282.png)
